![molecular formula C14H15NO3S B2725342 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 338964-28-6](/img/structure/B2725342.png)

4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

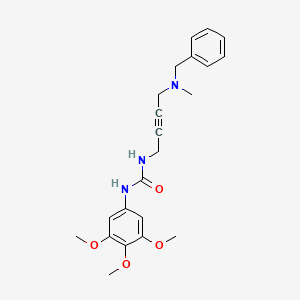

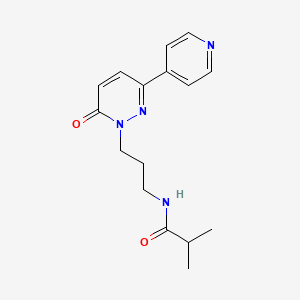

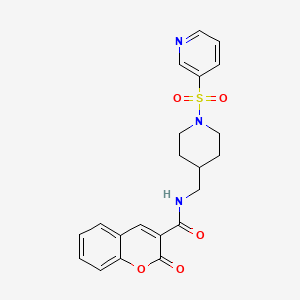

The compound “4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone” is a chemical compound with a complex structure . It is a derivative of pyridinone, which is a class of compounds that contain a pyridine ring, a type of aromatic heterocyclic ring, and a ketone functional group .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of a similar compound, “2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole”, was achieved by the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N, N-bis(dimethylamino)dimethylsilane .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray diffraction . The structure of the compound is further confirmed by these techniques .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, a similar compound, “pinacol boronic esters”, undergoes a catalytic protodeboronation utilizing a radical approach . This reaction is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

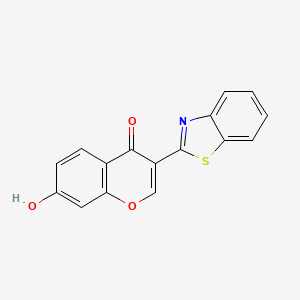

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

A study explored the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, used in preparing fluorinated polyamides with pyridine and sulfone moieties. These polymers showed amorphous nature, excellent solubility in organic solvents, high glass transition temperatures, thermal stability, and could be cast into transparent, flexible films with low dielectric constants, showcasing their potential in electronic materials (Xiao-Ling Liu et al., 2013).

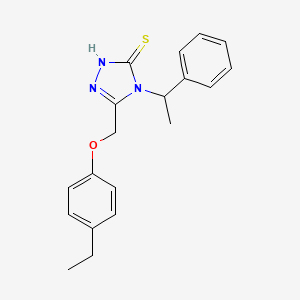

Sulfolene Pyridinones as Precursors

Another research focused on converting 2(1H)-Pyrazinones into sulfolene pyridinones, serving as precursors for pyridinone ortho-quinodimethanes, further reacting to form Diels–Alder adducts. This demonstrates the compound's utility in organic synthesis, providing a versatile approach for constructing complex molecular architectures (T. Govaerts et al., 2002).

Quantum Chemical and Steered Molecular Dynamics Studies

A study designed a dimethyl(pyridin-2-yl)sulfonium based oxime aiming to reverse the aging process of organophosphorus inhibited AChE and reactivate the aged-AChE adduct. This research showcases the compound's application in biochemistry, particularly in developing antidotes for organophosphorus poisoning (N. Chandar et al., 2014).

Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride

Innovative research synthesized an ionic liquid, sulfonic acid functionalized pyridinium chloride, showcasing its use as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of various organic compounds. This highlights the compound's significance in green chemistry and catalysis (A. R. Moosavi‐Zare et al., 2013).

Applications in High-Temperature PEMFC

A series of polybenzimidazoles containing 4-phenyl phthalazinone moieties were synthesized, indicating their potential applications in high-temperature proton exchange membranes (PEMFCs), showcasing the compound's relevance in energy and fuel cell technology (Xiuping Li et al., 2012).

Properties

IUPAC Name |

4,6-dimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)15-14(13)16/h4-8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJBLOXAJVYXEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide](/img/structure/B2725274.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2725278.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)